molecular formula C11H12N4O2S2 B7596006 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B7596006
M. Wt: 296.4 g/mol
InChI Key: MUAKWFCMALOPOT-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c1-17-8-4-2-3-7(5-8)13-9(16)6-18-11-15-14-10(12)19-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAKWFCMALOPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This process is efficient and yields high amounts of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and cost-effectiveness.

Chemical Reactions Analysis

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in urease activity. This inhibition can be beneficial in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can be compared with other thiadiazole derivatives, such as:

Biological Activity

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Structural Characteristics

The compound features a thiadiazole ring substituted with an amino group and a methoxyphenyl acetamide moiety. The molecular structure can be represented as follows:

  • Chemical Formula : C10H12N4OS
  • Molecular Weight : 240.29 g/mol

Synthesis

The synthesis of this compound typically involves a reaction between 5-amino-1,3,4-thiadiazole and an appropriate acetamide derivative. The process usually requires heating in a solvent such as glacial acetic acid to facilitate the formation of the desired product.

Antioxidant Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antioxidant activity. For instance, in studies involving neuroprotective effects, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced damage. Specifically, one study demonstrated that related compounds could mitigate sodium nitroprusside-induced neurotoxicity in PC12 cells .

Carbonic Anhydrase Inhibition

Another notable biological activity is the inhibition of carbonic anhydrase (CA), an enzyme critical for various physiological processes. Certain derivatives have been identified as selective inhibitors of CA II with IC50 values indicating potent activity. For example, a related compound showed an IC50 of 16.7 nM against CA II, suggesting that the thiadiazole moiety contributes to this inhibitory effect .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been assessed in various cell lines. It was found that certain derivatives exhibit lower cytotoxicity compared to standard treatments like edaravone while maintaining protective effects against cellular damage . This selectivity enhances its potential as a therapeutic agent.

Study on Neuroprotective Effects

In a controlled study involving PC12 cells, researchers evaluated the neuroprotective effects of several thiadiazole derivatives. Compound 5c (similar in structure) demonstrated superior protective effects compared to traditional neuroprotective agents, highlighting the potential therapeutic applications of thiadiazole-based compounds in neurodegenerative diseases .

Inhibition Studies

A series of inhibition studies on carbonic anhydrase revealed that certain derivatives of thiadiazole exhibited enhanced selectivity for CA II over CA I and IX. Molecular docking studies supported these findings by showing favorable binding interactions between the compounds and the active site of CA II .

Data Summary

Activity Compound IC50 Value Effect
Carbonic Anhydrase Inhibition5c16.7 nMSelective inhibitor
Neuroprotection5c-Protects PC12 cells from SNP-induced damage
CytotoxicityVarious-Lower than edaravone

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